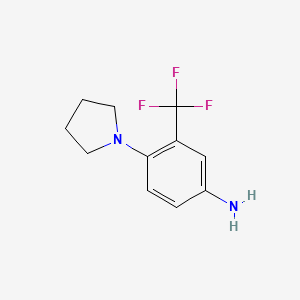
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide, also known as PYR-2, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of amides and has a molecular formula of C12H14N2O2. PYR-2 is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide inhibits LSD1 by binding to the enzyme's active site and blocking its activity. LSD1 plays a critical role in regulating gene expression by removing methyl groups from lysine residues on histone proteins. This process is important for maintaining the proper balance of gene expression in cells. By inhibiting LSD1, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can lead to changes in gene expression and cellular processes.
Biochemical and Physiological Effects:
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit cell growth and induce cell death. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to improve cognitive function and reduce inflammation. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has also been shown to have anti-inflammatory effects in various models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has several advantages for lab experiments. It is a potent and selective inhibitor of LSD1, making it a valuable tool for investigating the role of this enzyme in various biological processes. In addition, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, the synthesis method for N-(3-Pyridin-2-yloxypropyl)prop-2-enamide is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide in various diseases, including cancer and neurodegenerative disorders. In addition, further studies are needed to fully understand the long-term effects and potential side effects of N-(3-Pyridin-2-yloxypropyl)prop-2-enamide.
Méthodes De Synthèse
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide can be synthesized by reacting 3-bromopropylamine with 2-pyridinecarboxylic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide in the presence of copper (I) iodide and triphenylphosphine to yield N-(3-Pyridin-2-yloxypropyl)prop-2-enamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been extensively used in scientific research to investigate the role of LSD1 in various biological processes. LSD1 is a histone demethylase that regulates gene expression by removing methyl groups from lysine residues on histone proteins. This enzyme has been implicated in the development and progression of cancer, as well as other diseases. N-(3-Pyridin-2-yloxypropyl)prop-2-enamide has been shown to inhibit LSD1 activity, leading to changes in gene expression and cellular processes.
Propriétés
IUPAC Name |
N-(3-pyridin-2-yloxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-10(14)12-8-5-9-15-11-6-3-4-7-13-11/h2-4,6-7H,1,5,8-9H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBBHWLUSLFIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridin-2-yloxypropyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


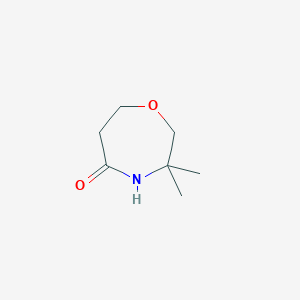
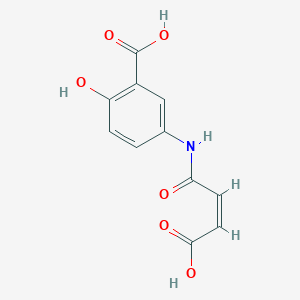
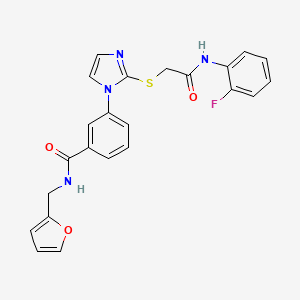


acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
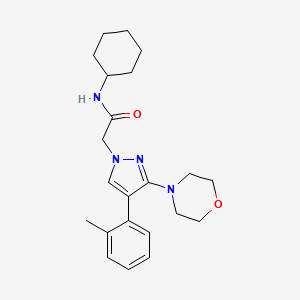

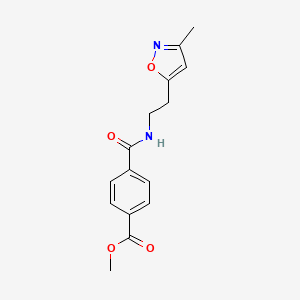
![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)
